4-Chloro-2-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol
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Overview
Description
4-Chloro-2-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol is a synthetic organic compound characterized by its complex structure, which includes chloro, nitro, and imino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,4-dichloroaniline and 3,5-dimethyl-4-nitrosalicylaldehyde.
Formation of Schiff Base: The key step involves the condensation reaction between 2,4-dichloroaniline and 3,5-dimethyl-4-nitrosalicylaldehyde under acidic conditions to form the Schiff base.
Chlorination: The final step involves the chlorination of the Schiff base to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol involves interactions with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds with active sites, while the nitro and chloro groups can participate in various non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]phenol
- 3-Chloro-2-[(E)-[(4-nitrophenyl)imino]methyl]phenol
Uniqueness
Compared to similar compounds, 4-Chloro-2-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol is unique due to the presence of both nitro and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties and applications.
Properties
Molecular Formula |
C15H11Cl3N2O3 |
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Molecular Weight |
373.6 g/mol |
IUPAC Name |
4-chloro-2-[(2,4-dichlorophenyl)iminomethyl]-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C15H11Cl3N2O3/c1-7-10(6-19-12-4-3-9(16)5-11(12)17)15(21)14(20(22)23)8(2)13(7)18/h3-6,21H,1-2H3 |
InChI Key |
XNXATZDRWUYLRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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